(25s)-26-Hydroxycholesterol

Overview

Description

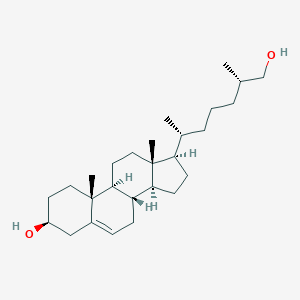

(25S)-26-Hydroxycholesterol is a stereoisomer of 26-hydroxycholesterol, a side-chain oxysterol derived from cholesterol. The compound is characterized by a hydroxyl group at position C-26 and a distinct stereochemical configuration at C-25 (S-configuration). While the (25R)-epimer is extensively studied, the (25S)-isomer remains less characterized due to its rarity in biological systems and synthetic challenges. 26-Hydroxycholesterol (25R configuration) is synthesized by the mitochondrial enzyme CYP27A1, which is widely expressed in macrophages, arterial endothelium, and hepatic tissues . It serves as a precursor for bile acid synthesis and modulates cholesterol homeostasis by acting as a ligand for nuclear receptors like liver X receptors (LXRs) . Deficiencies in CYP27A1 activity are linked to cerebrotendinous xanthomatosis (CTX), a metabolic disorder marked by impaired bile acid synthesis and cholesterol accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25(S)-27-hydroxy Cholesterol typically involves the hydroxylation of cholesterol at the 27th carbon position. This reaction is catalyzed by enzymes such as cholesterol 25-hydroxylase, which uses oxygen and a di-iron cofactor to facilitate the hydroxylation process . The reaction conditions often include the presence of molecular oxygen and specific cofactors to ensure the selective introduction of the hydroxyl group.

Industrial Production Methods

Industrial production of 25(S)-27-hydroxy Cholesterol may involve microbial transformation processes, where cholesterol is converted into its hydroxylated form using whole-cell biocatalysts or purified enzymes. These biotransformation processes are preferred due to their high regio- and stereoselectivity, as well as their environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

25(S)-27-hydroxy Cholesterol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other oxysterols, such as 7α,25-dihydroxycholesterol.

Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different sterol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, reducing agents, and specific enzymes like cytochrome P450 family members . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which have distinct biological activities and applications .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the involvement of 26-HC in neurodegenerative conditions such as Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD).

- Alzheimer's Disease : Elevated levels of 26-HC have been associated with AD pathology. It has been suggested that 26-HC may influence amyloid-beta peptide production, a hallmark of AD. The balance between 24S-hydroxycholesterol and 26-HC in the brain could affect amyloid-beta dynamics, with increased 26-HC potentially linking hypercholesterolemia to AD progression .

- Huntington's Disease : In mouse models of HD, 26-HC has been shown to impair neuronal morphology and reduce synaptic protein levels, indicating its detrimental effects on neuronal health .

- Parkinson's Disease : Studies indicate that 26-HC can induce apoptosis in neuronal cells and increase levels of α-synuclein, a protein associated with PD. This suggests that elevated 26-HC may contribute to the pathogenesis of PD by promoting oxidative stress and neurodegeneration .

Cancer Research

(25S)-26-Hydroxycholesterol has emerged as a critical player in cancer biology, particularly concerning breast cancer.

- Breast Cancer : Research indicates that 26-HC acts as a selective estrogen receptor modulator (SERM), promoting the growth of estrogen receptor-positive breast cancer cells. In mouse models, administration of 26-HC stimulated tumor growth, and higher levels were found in tumor tissues compared to normal tissues. This correlation suggests that 26-HC may serve as both a biomarker for breast cancer and a potential therapeutic target .

Immune System Modulation

This compound has been implicated in modulating immune responses:

- B-cell Function : It has been shown to suppress IL-2 mediated stimulation of B-cell proliferation and inhibit immunoglobulin class switching. This mechanism indicates a role for 26-HC in regulating adaptive immunity, potentially influencing autoimmune conditions .

- T-helper Cell Differentiation : The compound has been identified as an agonist for RORγt, enhancing the differentiation of Th17 cells, which are critical in inflammatory responses. This suggests that manipulating levels of 26-HC could have therapeutic implications in autoimmune diseases .

Metabolic Disorders

The role of this compound extends into metabolic health:

- Cholesterol Homeostasis : Studies have demonstrated that 26-HC can inhibit cholesterol synthesis and affect LDL receptor activity, thereby influencing cholesterol metabolism. This property positions it as a potential therapeutic agent for conditions like hypercholesterolemia .

Case Studies and Research Findings

Mechanism of Action

25(S)-27-hydroxy Cholesterol exerts its effects through several molecular targets and pathways:

Transcriptional Factors: It interacts with transcriptional factors such as liver X receptors (LXRs), sterol regulatory element-binding protein 2 (SREBP2), and retinoic acid receptor-related orphan receptor (ROR).

G Protein-Coupled Receptors: The compound binds to G protein-coupled receptor 183 (GPR183), influencing various signaling pathways.

Ion Channels and Adhesive Molecules: It affects ion channels like NMDA receptors and adhesive molecules such as integrins.

Comparison with Similar Compounds

Structural and Stereochemical Differences

- (25R)-26-Hydroxycholesterol : Cholest-5-ene-3β,26-diol (25R configuration). Predominant isoform in humans, synthesized via CYP27A1 .

- 25-Hydroxycholesterol : Hydroxylation at C-25, synthesized by cholesterol 25-hydroxylase (CH25H). Plays roles in antiviral immunity and inflammation .

- 27-Hydroxycholesterol : Hydroxylation at C-27, also synthesized by CYP27A1. Acts as an LXR ligand and promotes reverse cholesterol transport .

- 24S-Hydroxycholesterol : Hydroxylation at C-24 (S-configuration), synthesized by CYP46A1 in the brain. Critical for neuronal cholesterol efflux .

Cytotoxicity and Cellular Effects

| Compound | Cytotoxicity (HEL-30 cells) | Membrane Interaction |

|---|---|---|

| (25R)-26-Hydroxycholesterol | Non-toxic (≤200 μM) | Stabilizes membranes |

| 26-Aminocholesterol | Highly toxic (LDH leakage) | Disrupts membrane integrity |

| 25-Hydroxycholesterol | Moderate toxicity (≥50 μM) | Modulates lipid rafts |

Clinical and Pathological Implications

- (25R)-26-Hydroxycholesterol : Deficiency causes CTX, characterized by tendon xanthomas and neurological deficits .

- 27-Hydroxycholesterol : Elevated in atherosclerotic plaques; promotes foam cell formation .

- 24S-Hydroxycholesterol : Reduced levels in multiple sclerosis (MS) patients, suggesting disrupted brain cholesterol metabolism .

Key Research Findings

Cytoprotective Role of 26-Hydroxycholesterol: In HEL-30 cells, (25R)-26-hydroxycholesterol reduced natural LDH leakage caused by culture aging, contrasting with the cytotoxicity of 26-aminocholesterol .

Atherosclerosis and Macrophages : Advanced human atherosclerotic lesions show elevated (25R)-26-hydroxycholesterol levels, particularly in macrophage-rich regions .

Neurological Implications : (25R)-26-hydroxycholesterol crosses the blood-brain barrier and contributes to brain bile acid synthesis, though its (25S)-isomer’s role remains unexplored .

Biological Activity

(25S)-26-Hydroxycholesterol is an oxysterol derived from cholesterol, playing significant roles in various biological processes. This compound is recognized for its regulatory effects on cholesterol metabolism, immune response, and cellular signaling. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound, also known as cholest-5-ene-3β,(25S)26-diol, is synthesized through the hydroxylation of cholesterol by cytochrome P450 enzymes, primarily CYP27A1 and CYP7B1. The stereochemistry at the 25-position is crucial for its biological activities.

Cholesterol Metabolism

- Inhibition of Cholesterol Synthesis : this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in cells and plasma .

- Regulation of LDL Receptor Activity : It has been shown to decrease the activity of low-density lipoprotein (LDL) receptors, further contributing to lower cholesterol uptake by cells .

Immune Response Modulation

This compound functions as a signaling molecule in immune responses. It acts as a ligand for liver X receptors (LXRs), which regulate genes involved in lipid metabolism and inflammation. This modulation can influence macrophage activation and cytokine production, impacting conditions such as atherosclerosis .

Neuroprotective Effects

Recent studies have indicated that this compound may promote neuronal survival. In vitro experiments demonstrated that it enhances the survival of motor neurons in primary cultures, suggesting potential therapeutic applications in neurodegenerative diseases .

Cerebrotendinous Xanthomatosis (CTX)

CTX is a genetic disorder characterized by defective cholesterol metabolism due to mutations in the CYP27A1 gene. Patients exhibit significantly reduced levels of this compound and bile acids, leading to increased cholesterol synthesis. This condition highlights the importance of this compound in maintaining lipid homeostasis and its potential role in disease mechanisms .

Effects on Neuronal Health

In a study involving Cyp27a1−/− mice, researchers found elevated levels of this compound correlated with increased oculomotor neuron numbers. This suggests that the compound may have neuroprotective properties through modulation of neuronal growth factors or signaling pathways .

Research Findings Summary Table

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Inhibition of Cholesterol Synthesis | Inhibits HMG-CoA reductase | Reduces plasma cholesterol levels |

| Regulation of LDL Receptor Activity | Decreases receptor activity | Impacts lipid uptake |

| Modulation of Immune Response | Activates LXRs | Influences inflammation and atherosclerosis |

| Neuroprotection | Enhances survival of motor neurons | Potential therapeutic target for neurodegeneration |

| Role in CTX | Deficiency leads to reduced levels | Highlights importance in lipid metabolism |

Q & A

Basic Research Questions

Q. How is (25S)-26-Hydroxycholesterol synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves microbial or chemical oxidation of cholesterol precursors. For example, enzymatic pathways in Mycobacterium tuberculosis utilize cytochrome P450 enzymes (CYP125A1, CYP142A1) to hydroxylate cholesterol at the C26 position, with stereochemical control achieved through substrate binding specificity . Purification is performed via affinity chromatography, followed by structural confirmation using NMR and mass spectrometry (LC/MS). Chiral separation techniques, such as chiral HPLC, are critical for isolating the (25S) stereoisomer .

Q. What analytical techniques are optimal for differentiating this compound from its stereoisomers?

- Methodological Answer : High-resolution LC/MS with chiral columns is essential for distinguishing this compound from (25R)-isomers. Retention time comparisons against authenticated standards are necessary, as demonstrated in studies analyzing oxysterols in biological matrices . Complementary methods like circular dichroism (CD) spectroscopy or X-ray crystallography can further confirm stereochemical assignments .

Q. What are the enzymatic pathways involved in this compound metabolism?

- Methodological Answer : In microbial systems, CYP125A1 and CYP142A1 catalyze the 26-hydroxylation of cholesterol, with substrate specificity dictating stereoselectivity. Gene knockout studies in M. tuberculosis and enzyme activity assays (e.g., NADPH consumption rates) are used to validate these pathways . In mammalian systems, CYP27A1 is implicated, though its stereochemical preference requires further investigation.

Advanced Research Questions

Q. How can researchers design robust experiments to study this compound's role in disease models (e.g., tuberculosis, neurodegenerative disorders)?

- Methodological Answer :

- Experimental Design : Use isotope-labeled this compound (e.g., deuterated or ¹³C-labeled) to track metabolic flux in cell cultures or animal models. Include controls for autoxidation artifacts, as oxysterols are prone to degradation .

- Dose-Response Studies : Optimize concentrations using solubility tests (e.g., in cyclodextrin carriers) to avoid cytotoxicity .

- Replication : Follow NIH guidelines for preclinical studies, including blinded analyses and independent replication cohorts to minimize bias .

Q. How can contradictory data on this compound's immunomodulatory effects be resolved?

- Methodological Answer : Contradictions may arise from differences in model systems (e.g., murine vs. human macrophages) or isomer contamination. To address this:

- Orthogonal Assays : Combine transcriptional profiling (e.g., RNA-seq of LXR target genes) with functional assays (e.g., phagocytosis rates in macrophages) .

- Isomer Purity Validation : Re-analyze compounds via LC/MS to confirm stereochemical integrity .

- Meta-Analysis : Systematically review literature using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify confounding variables .

Q. What strategies are effective for studying this compound's interaction with lipid membranes or receptors?

- Methodological Answer :

- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to receptors like LXRβ .

- Membrane Dynamics : Employ fluorescence anisotropy or neutron scattering to assess incorporation into lipid bilayers .

- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate critical residues .

Q. Data Analysis & Reporting

Q. How should researchers handle variability in oxysterol quantification across studies?

- Methodological Answer :

- Standardization : Use internal standards (e.g., d7-25-HC) to normalize LC/MS data and correct for matrix effects .

- Statistical Frameworks : Apply mixed-effects models to account for batch variability in large datasets. Follow MRC guidelines for transparent reporting of statistical methods, including effect sizes and confidence intervals .

Q. What are the best practices for validating this compound's biological activity in vivo?

- Methodological Answer :

- Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled compounds.

- Phenotypic Endpoints : Use disease-relevant outcomes (e.g., bacterial load in TB-infected mice or amyloid-beta levels in Alzheimer’s models) rather than surrogate markers .

- Ethical Compliance : Adhere to institutional animal care protocols and include sample size justifications to minimize unnecessary experiments .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.